4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide is a versatile chemical compound used in various scientific research fields. It is known for its applications in drug development and material synthesis, making it a valuable tool for researchers seeking innovative solutions.
Preparation Methods
The synthesis of 4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide involves several steps. One common method includes the reaction of 4-acetamidobenzoyl chloride with 2-(2,3-dichlorophenylsulfonamido)ethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
4-acetamido-N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide can be compared with other similar compounds, such as:
4-acetamido-N-(2-aminophenyl)benzamide: This compound has a similar structure but lacks the dichlorophenylsulfonamido group, which may result in different biological activities.
N-(2-(2,3-dichlorophenylsulfonamido)ethyl)benzamide: This compound is similar but does not have the acetamido group, potentially affecting its reactivity and applications.
The unique combination of functional groups in this compound contributes to its distinct properties and makes it a valuable compound for research and development.
Properties
IUPAC Name |
4-acetamido-N-[2-[(2,3-dichlorophenyl)sulfonylamino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O4S/c1-11(23)22-13-7-5-12(6-8-13)17(24)20-9-10-21-27(25,26)15-4-2-3-14(18)16(15)19/h2-8,21H,9-10H2,1H3,(H,20,24)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYKSWGODXQBFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.